4-methyl-3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-methyl-3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that features a triazole ring fused with pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylmethylamine with 4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in organic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
4-methyl-3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole and pyridine rings play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazole-5-thiol
- 2-pyridylmethylamine
- 4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazole
Uniqueness
4-methyl-3-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both pyridine and triazole rings allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-methyl-5-pyridin-2-yl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-18-13(12-7-3-5-9-16-12)17-19(14(18)20)10-11-6-2-4-8-15-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPZKMSLLNRHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=CC=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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